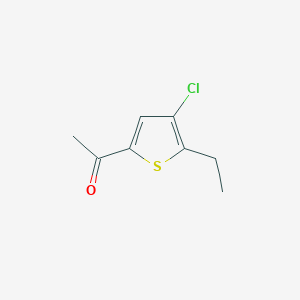

1-(4-Chloro-5-ethylthiophen-2-yl)ethanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-(4-Chloro-5-ethylthiophen-2-yl)ethanone is a heterocyclic compound featuring a thiophene ring substituted with a chlorine atom at position 4, an ethyl group at position 5, and an acetyl group (ethanone) at position 2. The thiophene core confers aromaticity and π-conjugation, while the substituents influence electronic, steric, and physicochemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Chloro-5-ethylthiophen-2-yl)ethanone can be synthesized through several methods. One common approach involves the chlorination of 5-ethylthiophene-2-carboxylic acid, followed by a Friedel-Crafts acylation reaction with acetyl chloride. The reaction typically requires a Lewis acid catalyst such as aluminum chloride and is carried out under anhydrous conditions to prevent hydrolysis.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Chloro-5-ethylthiophen-2-yl)ethanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Amines, thiols.

Major Products:

Oxidation: Sulfoxides, sulfones.

Reduction: Alcohols.

Substitution: Amino or thiol derivatives.

Scientific Research Applications

1-(4-Chloro-5-ethylthiophen-2-yl)ethanone has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

Industry: It is used in the production of specialty chemicals and materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-(4-Chloro-5-ethylthiophen-2-yl)ethanone depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or binding to receptors, thereby modulating biological pathways. The molecular targets and pathways involved can vary widely based on the compound’s structural modifications and the biological context.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on Thiophene Derivatives

1-[5-(4-Methoxyphenyl)-2-thienyl]ethanone (CAS 13918-67-7)

- Structure : Thiophene ring with a methoxyphenyl group at position 5 and acetyl at position 2.

- Key Differences :

- Substituent Type : Methoxy (electron-donating) vs. chloro (electron-withdrawing) and ethyl (electron-donating).

- Position : Methoxyphenyl at C5 vs. ethyl at C5 and chloro at C4.

- Physicochemical Properties :

- Higher polarity due to methoxy group compared to ethyl and chloro.

- Lower melting point (liquid at room temperature) vs. solid state of the chloro-ethyl analog.

- Synthesis : Typically via Suzuki coupling or Friedel-Crafts acetylation .

1-(4-Methyl-2-(thiophen-2-yl)thiazol-5-yl)ethanone

- Structure : Thiazole ring linked to thiophene and acetyl groups.

- Key Differences :

Chloro-Substituted Ethanones on Aromatic Cores

1-(2-Chloro-4-hydroxy-5-methoxyphenyl)ethanone (CAS 69240-98-8)

- Structure : Benzene ring with chloro, hydroxy, and methoxy substituents.

- Key Differences :

- Aromatic Core : Benzene vs. thiophene.

- Polarity : Higher due to hydroxyl and methoxy groups.

- Synthesis : Fries rearrangement of substituted phenyl esters .

1-[2-(4-Chlorophenyl)-6H-1,3-thiazin-5-yl]ethanone

- Structure : Thiazine ring with 4-chlorophenyl and acetyl groups.

- Key Differences :

Pyrazole and Triazole Derivatives

1-(3-(5-Chloro-2-Hydroxyphenyl)-5-Aryl-4,5-Dihydro Pyrazol-1-yl) Ethanone

- Structure : Pyrazole ring fused to a chlorohydroxyphenyl group.

- Key Differences :

2-{[5-(Anilinomethyl)-4-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-chlorophenyl)ethanone

- Structure : Triazole ring with dual chlorophenyl and thioether linkages.

- thiophene’s sulfur-based conjugation .

Electronic Effects

- Chloro Substituent : Withdraws electron density via inductive effects, reducing reactivity in electrophilic substitution compared to methoxy or ethyl groups .

- Ethyl Group: Donates electrons via hyperconjugation, increasing solubility in non-polar solvents .

Spectral Characteristics

Biological Activity

1-(4-Chloro-5-ethylthiophen-2-yl)ethanone is a compound with potential biological activities that have garnered attention in recent years. This article reviews the synthesis, characterization, and biological evaluations of this compound, focusing on its antibacterial, anticancer, and enzyme inhibitory properties.

Synthesis and Characterization

The synthesis of this compound typically involves methods such as Pd-catalyzed cross-coupling reactions. Characterization techniques include NMR spectroscopy and mass spectrometry, which confirm the molecular structure and purity of the compound.

Antibacterial Activity

Recent studies have evaluated the antibacterial properties of this compound against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined using standard protocols. The compound showed significant activity against Gram-negative bacteria such as E. coli and B. fragilis, with MIC values lower than those of conventional antibiotics like ampicillin.

Anticancer Activity

In vitro studies have demonstrated that this compound exhibits anticancer properties against colorectal cancer cell lines such as HCT-116 and LoVo. The compound was subjected to cytotoxicity assays, revealing a dose-dependent inhibition of cell proliferation.

Case Study: Colorectal Cancer Cell Lines

A study reported that the compound reduced cell viability in HCT-116 cells with an IC50 value of approximately 21 µM, indicating its potential as a lead compound for further development in cancer therapeutics .

Enzyme Inhibition

The compound has also been investigated for its ability to inhibit specific enzymes linked to bacterial metabolism and cancer progression. Notably, it was found to inhibit Methionine Aminopeptidase (MetAP), an enzyme critical for protein maturation in bacteria.

Pharmacokinetic Properties

Pharmacokinetic evaluations of this compound suggest favorable absorption and distribution characteristics based on Lipinski's rule of five, indicating potential as an orally bioavailable drug candidate.

Properties

Molecular Formula |

C8H9ClOS |

|---|---|

Molecular Weight |

188.67 g/mol |

IUPAC Name |

1-(4-chloro-5-ethylthiophen-2-yl)ethanone |

InChI |

InChI=1S/C8H9ClOS/c1-3-7-6(9)4-8(11-7)5(2)10/h4H,3H2,1-2H3 |

InChI Key |

CIKKRROVDBLZNN-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C(C=C(S1)C(=O)C)Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.